4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid
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Overview
Description
4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid is a synthetic organic compound with the molecular formula C₁₅H₁₆N₂O₅ and a molecular weight of 304.3 g/mol . This compound is notable for its unique spirocyclic structure, which includes a benzoic acid moiety linked to a spiro-fused oxadiazaspirodecane ring system. It is primarily used in research settings, particularly in the fields of medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diacid or diamine, under acidic or basic conditions.
Attachment of the Benzoic Acid Moiety: The benzoic acid group is introduced via a nucleophilic substitution reaction, where a benzoic acid derivative reacts with the spirocyclic intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biochemistry: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid: Lacks the oxa group, resulting in different chemical properties and reactivity.
4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]phenylacetic acid: Contains a phenylacetic acid moiety instead of benzoic acid, affecting its biological activity.
Uniqueness
4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid is unique due to its spirocyclic structure combined with the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-12(19)11-3-1-10(2-4-11)9-17-13(20)15(16-14(17)21)5-7-22-8-6-15/h1-4H,5-9H2,(H,16,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHETBQDLLWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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